molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1420368
CAS No.: 762287-51-4
M. Wt: 273.23 g/mol
InChI Key: DSHZQLTWBMTKEW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of thiazole carboxylic acids dates to mid-20th-century advancements in heterocyclic chemistry. Early methods for preparing thiazole derivatives involved halogen-metal exchange reactions, as demonstrated in studies by Beyerman et al. (1954), who synthesized thiazole-5-carboxylic acid via bromothiazole intermediates. The specific incorporation of trifluoromethyl groups emerged later, driven by the demand for fluorinated compounds in agrochemicals and pharmaceuticals.

The compound’s modern synthesis routes were refined through patents such as CN104672168A (2015), which detailed a three-step process using trifluoroacetic ethyl acetoacetate, sulfuryl chloride, and thioacetamide to achieve high-purity yields. Innovations in decarboxylative cross-coupling further enabled its functionalization with aryl groups, expanding its utility in drug discovery.

Structural Significance in Heterocyclic Chemistry

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, renowned for its stability and electronic versatility. Substitution at positions 2 and 5 introduces steric and electronic modifications critical for biological activity:

Structural Feature Role in Chemistry
Thiazole core Provides π-conjugation, enabling charge delocalization and intermolecular interactions.
Trifluoromethylphenyl group Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
Carboxylic acid moiety Facilitates salt formation, hydrogen bonding, and derivatization (e.g., amidation).

The trifluoromethyl group’s electronegativity polarizes the thiazole ring, altering reactivity in nucleophilic and electrophilic substitutions. This structural motif is prevalent in bioactive molecules, including anticancer agents and kinase inhibitors.

Key Functional Groups and Electronic Properties

Functional Groups

  • Thiazole Ring :

    • Aromaticity stabilizes the molecule, while nitrogen and sulfur atoms create sites for hydrogen bonding and metal coordination.
    • Planar structure promotes stacking interactions in crystal lattices.
  • Trifluoromethyl Group (-CF₃) :

    • Strong electron-withdrawing effect (-I) reduces electron density at the phenyl ring, directing electrophilic substitution to meta positions.
    • Increases oxidative stability and resistance to enzymatic degradation.
  • Carboxylic Acid (-COOH) :

    • Exhibits pH-dependent ionization (pKa ~3.3), influencing solubility and bioavailability.
    • Serves as a handle for synthetic modifications, such as esterification or coupling reactions.

Electronic Properties

Density functional theory (DFT) studies on analogous thiazole-5-carboxylic acids reveal:

  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity suitable for charge-transfer applications.
  • Electrostatic Potential Maps : Negative charge localization at the carboxylate oxygen and sulfur atom, favoring interactions with cationic species.
Table 1: Molecular and Electronic Data
Property Value Source
Molecular Formula C₁₁H₆F₃NO₂S
Molecular Weight 273.23 g/mol
Melting Point 186°C
Calculated pKa 3.33
HOMO-LUMO Gap (DFT) 5.2 eV

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZQLTWBMTKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Trifluoroacetic Ethyl Acetoacetate

  • Reagents: Trifluoroacetic ethyl acetoacetate and sulfuryl chloride.
  • Conditions:
    • Molar ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.
    • Sulfuryl chloride is added dropwise at low temperatures (-15°C to -5°C).
    • Dropwise addition takes approximately 1/5 to 1/6 of the total soaking time.
    • The mixture is then stirred and warmed gradually to 5°C–15°C for 10–18 hours.
  • Outcome:
    • Formation of chlorinated acetoacetate with minimal overchlorination (<0.3%).
    • Unreacted trifluoroacetic ethyl acetoacetate is recovered via underpressure distillation, with recovery rates exceeding 91%.

Cyclization with Thioacetamide

  • Reagents: The chlorinated intermediate from step 2.1 and thioacetamide.
  • Conditions:
    • Reflux in dehydrated ethanol.
    • Molar ratio of thioacetamide to chlorinated acetoacetate: approximately 1.02–1.06.
    • Ethanol to chlorinated acetoacetate ratio: 2.0–3.2.
    • Reaction duration: 8–12 hours.
  • Outcome:
    • Direct formation of a thiazole ring, yielding a mixture of 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate and its hydrochloride.
    • The process avoids toxic solvents like acetic acid, DMF, or acetonitrile, simplifying downstream processing.

Hydrolysis to the Carboxylic Acid

  • Process:
    • The reaction mixture from step 2.2 is subjected to hydrolysis by adding water and acidifying with concentrated hydrochloric acid.
    • The mixture is aged for 2 hours, then filtered, washed, and dried.
  • Outcome:
    • The target compound, 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is obtained with high purity (>98%) and yields typically around 91–92%.

Research Data and Optimization Insights

Parameter Optimal Range / Conditions Effect on Yield & Purity
Sulfuryl chloride mol ratio 0.92–0.98:1 Minimizes overchlorination, high purity
Dropwise addition temperature -15°C to -5°C Controls overreaction, prevents by-products
Reaction time for chlorination 10–18 hours Ensures complete chlorination
Cyclization solvent Dehydrated ethanol Facilitates ring closure, avoids toxic solvents
Reaction time for cyclization 8–12 hours Optimizes yield and reduces side reactions
Hydrolysis conditions Acidification with HCl, 2 hours Ensures complete conversion to acid

Research Findings:

  • The one-pot three-step method enhances efficiency, reduces waste, and simplifies purification.
  • Recovered unreacted raw materials can be recycled, increasing process sustainability.
  • The process avoids the use of hazardous reagents like triethylamine or trifluoroacetic anhydride, making it safer and more environmentally friendly.

Notes and Industrial Relevance

  • The described methods are scalable for industrial production, with yields exceeding 90%.
  • The process emphasizes safety by controlling reaction temperatures and avoiding toxic solvents.
  • The high purity of the final product makes it suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduces the viability of breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Agrochemicals

Pesticide Development
Due to its trifluoromethyl group, which enhances lipophilicity and biological activity, this compound is being explored as a scaffold for developing new agrochemicals. Its derivatives have been synthesized and tested for insecticidal and fungicidal activities against various pests and pathogens affecting crops .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers containing thiazole units for applications in coatings and electronic materials .

Case Studies

Study FocusFindingsReference
Anticancer EffectsInduction of apoptosis in breast cancer cells; reduction of cell viability
Anti-inflammatorySignificant reduction in inflammatory markers; potential treatment for chronic inflammation
Pesticide EfficacyEffective against common agricultural pests; development of novel agrochemicals
Polymer ApplicationsImproved thermal stability and mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Melting Point/Properties
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (Target) C₁₂H₈F₃NO₂S 287.256 144059-86-9 - 4-(Trifluoromethyl)phenyl at C2
- Carboxylic acid at C5
237–238°C
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid C₁₂H₉F₃N₂O₂S 302.270 928003-03-6 - Amino group at C2
- 3-(Trifluoromethyl)phenyl substituent
Not reported
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 38471-47-5 - Ethyl ester at C5
- Methyl group at C4
Likely lower than target
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid C₁₂H₉F₃N₂O₂S 302.28 886502-96-1 - 3-Methylphenylamino at C2
- Trifluoromethyl at C4
Not reported
2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid C₁₁H₈FNO₂S 249.25 CID 43156419 - 4-Fluorobenzyl group at C2
- No trifluoromethyl
Not reported

Functional Group Impact on Properties

Carboxylic Acid vs. Ester Derivatives

The target compound’s carboxylic acid group (pKa ~3–4) enhances hydrogen bonding and aqueous solubility compared to its ethyl ester analog (). The ester derivative exhibits higher lipophilicity (logP ~3.5 vs. ~2.2 for the acid), making it more membrane-permeable but requiring hydrolysis in vivo for activation .

Trifluoromethyl vs. Other Substituents
  • The 4-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the thiazole ring and increasing metabolic resistance compared to non-fluorinated analogs .
Amino and Sulfonamide Modifications
  • The amino-substituted analog () introduces a hydrogen bond donor, improving interactions with polar residues in enzyme active sites but reducing passive diffusion .
  • The sulfonamide derivative () adds a strong electron-withdrawing group, further acidifying the carboxylic acid (pKa ~1–2) and enhancing solubility in basic conditions .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, also known as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, particularly its anticancer activity, and discusses relevant research findings.

  • Molecular Formula : C12H8F3NO2S
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 144059-86-9
  • IUPAC Name : 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethyl group has been associated with enhanced biological activity due to its influence on the compound's electronic properties and lipophilicity.

  • Mechanism of Action :
    • Compounds with similar structures have shown selective inhibition of Bcl-2-expressing human cancer cell lines. For instance, a study indicated that analogues exhibited sub-micromolar IC50 values against these cell lines, suggesting potent growth-inhibitory effects .
    • The introduction of the trifluoromethyl group in the para position of phenolic rings has been reported to increase potency for inhibiting specific biological targets, such as reverse transcriptase .
  • Case Studies :
    • A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds demonstrated moderate to high inhibitory effects, particularly against A-549 lung cancer cells .
    • In another study focused on thiazole derivatives, compounds were tested against multiple cancer cell lines with varying degrees of success; certain derivatives showed promising results in enhancing cell death in cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following factors have been identified as significant:

  • Substituent Effects : The trifluoromethyl group contributes to increased hydrophobic interactions, which can enhance binding affinity to target proteins.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the phenyl ring can significantly affect the compound's biological activity, as seen in studies where different analogues exhibited varying levels of potency against Bcl-2 inhibitors .

Data Table: Summary of Biological Activities

CompoundCell Line TestedIC50 (µM)Comments
5kMDA-MB-2310.31Potent Bcl-2 inhibitor
5lHeLa0.7Selective activity
7fA-549ModerateEnhanced growth inhibition
ControlJurkatN/ANegative control

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted phenyl precursors and thiazole intermediates. Key steps include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity (e.g., cyclization of trifluoromethylphenyl precursors with thiazole-5-carboxylic acid derivatives) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acid catalysts (e.g., H₂SO₄) facilitate cyclization .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Yield optimization depends on reaction temperature (80–120°C) and stoichiometric control of trifluoromethylphenyl reactants .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., trifluoromethyl group at C4-phenyl: δ ~120–125 ppm for CF₃ in ¹³C) .
    • FTIR : Identifies carboxylic acid C=O stretching (1680–1720 cm⁻¹) and thiazole ring vibrations (1520–1560 cm⁻¹) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl and thiazole moieties: ~5–15°) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

Methodological Answer:

  • Reaction path optimization : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for synthesis routes, reducing trial-and-error experimentation .
  • Docking studies : Molecular dynamics simulations evaluate binding affinities to target proteins (e.g., kinases or enzymes with hydrophobic active sites), leveraging the trifluoromethyl group’s electron-withdrawing properties .
  • Solubility prediction : COSMO-RS models estimate solubility in biological buffers, guiding formulation for in vitro assays .

Q. How should researchers address discrepancies in crystallographic data between similar derivatives?

Methodological Answer: Discrepancies in bond lengths or packing motifs may arise from:

  • Substituent effects : Compare with structurally analogous compounds (e.g., ethyl 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate vs. methyl-substituted thiazole derivatives ).
  • Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) influences hydrogen bonding and π-π stacking. Repeating experiments under varied conditions (temperature, solvent) validates reproducibility .
  • Data refinement : Use software like SHELXL to re-analyze diffraction data, ensuring thermal displacement parameters are accurately modeled .

Q. What strategies optimize the compound’s solubility for pharmacological assays without structural modification?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies, balancing solubility and biocompatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.